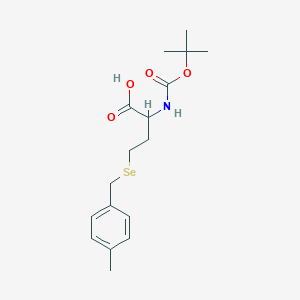

Boc-HomoSec(pMeBzl)-OH

描述

Contextualizing Unnatural Amino Acids in Contemporary Organic and Peptide Chemistry

For decades, the 20 proteinogenic amino acids were the primary building blocks for chemists and biologists. However, the desire to create peptides and proteins with enhanced stability, novel catalytic activities, or specific labeling has driven the synthesis and incorporation of unnatural amino acids. nih.govenamine.net These non-canonical amino acids can introduce new functional groups, conformational constraints, or altered electronic properties into a peptide chain. researchgate.netacs.org The synthesis of UAAs is a vibrant area of organic chemistry, with methodologies constantly evolving to produce a diverse array of these valuable compounds. researchgate.net

Significance of Homoselenocysteine Derivatives as Building Blocks

Homoselenocysteine, an analogue of the naturally occurring amino acid homocysteine with selenium replacing sulfur, is of particular interest. Selenium's unique chemical properties, such as its lower pKa and higher nucleophilicity compared to sulfur, can impart distinct characteristics to the peptides into which it is incorporated. researchgate.net Derivatives of homoselenocysteine, like Boc-HomoSec(pMeBzl)-OH, serve as stable and versatile precursors for introducing this seleno-functional group into synthetic peptides. jst.go.jpnih.gov The ability to site-specifically incorporate selenium allows for detailed studies of protein structure and function, as well as the development of novel therapeutic and diagnostic agents. researchgate.netacs.org

Rational Design and Strategic Role of the tert-Butoxycarbonyl (Boc) and p-Methylbenzyl (pMeBzl) Protecting Groups

The synthesis of peptides is a stepwise process that requires the careful protection of reactive functional groups to prevent unwanted side reactions. researchgate.net In this compound, two key protecting groups, the tert-butoxycarbonyl (Boc) group and the p-methylbenzyl (pMeBzl) group, play crucial roles.

The Boc group is a widely used protecting group for the α-amino group of amino acids. nih.govspringernature.com Its key advantage lies in its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comtcichemicals.comwikipedia.org This orthogonality allows for selective deprotection without affecting other protecting groups on the peptide chain. total-synthesis.com

The p-Methylbenzyl (pMeBzl) group is employed to protect the reactive selenol side chain of homoselenocysteine. ug.edu.pl This group is more acid-labile than the simple benzyl (B1604629) group and is often used in Boc-based solid-phase peptide synthesis strategies. researchgate.netug.edu.pl Its removal is typically achieved with strong acids like hydrogen fluoride (B91410) (HF) at low temperatures. ug.edu.pl The strategic choice of these protecting groups ensures that the amino and selenol functionalities remain inert during peptide coupling reactions and can be selectively deprotected at the appropriate stages of synthesis.

Research Landscape and Emerging Applications of this compound

The availability of this compound has facilitated a range of research applications. A primary use is in the synthesis of selenopeptides, where the selenium atom can serve as a spectroscopic probe, a catalytic center, or a key element in forming diselenide bridges, which are analogous to disulfide bonds in proteins. jst.go.jp The unique redox properties of selenium also make these peptides valuable tools for studying oxidative stress and antioxidant mechanisms.

Furthermore, the incorporation of homoselenocysteine into peptides can influence their three-dimensional structure and biological activity. This has led to the exploration of selenopeptides as potential therapeutic agents with enhanced stability or novel receptor-binding properties. The field continues to evolve, with ongoing research focused on developing new synthetic methodologies and exploring the full potential of selenium-containing biomolecules.

Interactive Data Tables

Below are interactive tables summarizing the key properties and components of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H25NO4Se |

| Molecular Weight | 386.3 g/mol |

| Boiling Point | 511.5±50.0 °C (Predicted) chembk.com |

| pKa | 4.06±0.10 (Predicted) chembk.com |

Table 2: Protecting Groups in this compound

| Protecting Group | Abbreviation | Protected Functional Group | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | α-Amino group | Strong acids (e.g., Trifluoroacetic acid) wikipedia.org |

| p-Methylbenzyl | pMeBzl | Selenol (SeH) side chain | Strong acids (e.g., Hydrogen fluoride) ug.edu.pl |

属性

IUPAC Name |

4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4Se/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTSPTQWQDAMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Boc Homosec Pmebzl Oh

Nα-Amino Group Protection Strategies

The introduction of the Boc protecting group onto the α-amino group of homoselenocysteine is a foundational step in the synthesis of Boc-HomoSec(pMeBzl)-OH. This protection strategy is vital to prevent the nucleophilic amine from participating in undesired reactions during subsequent synthetic transformations. mychemblog.commasterorganicchemistry.com

Di-tert-Butyl Dicarbonate (B1257347) (Boc₂O)-Mediated Protection Protocols

The most prevalent method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. mychemblog.comwikipedia.org This reagent reacts with the primary amine of the amino acid to form a stable carbamate (B1207046) linkage. numberanalytics.com The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity. fishersci.co.ukcommonorganicchemistry.com

Commonly used bases include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The choice of solvent is also flexible, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and aqueous mixtures being frequently employed. numberanalytics.comfishersci.co.uk The reaction generally proceeds with high yields under mild conditions, often at room temperature. fishersci.co.uk

Table 1: Representative Conditions for Boc Protection of Amines

| Amine Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-bromo-6-(pyrrolidin-2-yl)pyridine | (Boc)₂O | DCM | Room Temp | - | - | mychemblog.com |

| 3-Aminopropylene | (Boc)₂O, NaOH (aq) | THF | 0 °C to RT | 30 min | - | mychemblog.com |

| Pyrrolidine | (Boc)₂O, TEA, DMAP | DCM | 0 °C to RT | 1 h | 100% | mychemblog.com |

| General Amines | (Boc)₂O, DMAP | THF | Room Temp | 12 h | - | mychemblog.com |

| Morpholine | (Boc)₂O, Sulfonated Reduced Graphene Oxide | Solvent-free | Room Temp | 10 min | 94% | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Optimization of Reaction Kinetics and Thermodynamic Control

The efficiency of the Boc protection reaction can be influenced by several factors, including the choice of base, solvent, and temperature. numberanalytics.com For weakly nucleophilic amines, such as some aromatic amines, the reaction rate can be significantly enhanced by using alcoholic solvents like methanol (B129727). wuxibiology.com This rate acceleration is attributed to the stabilization of the transition state through hydrogen bonding interactions with the alcohol. wuxibiology.com

From a thermodynamic perspective, the formation of the N-Boc derivative is a highly favorable process. nih.govresearchgate.net The reaction is essentially irreversible due to the breakdown of the tert-butyl carbonate intermediate into carbon dioxide and tert-butoxide, which drives the equilibrium towards the protected product. commonorganicchemistry.com This thermodynamic control ensures high conversion to the desired N-protected amino acid. nih.gov

Regioselective Introduction of the p-Methylbenzyl Selenol Protecting Group

Following the protection of the α-amino group, the next critical step is the regioselective functionalization of the selenol side chain with the p-methylbenzyl (pMeBzl) group. This protecting group is chosen for its stability under various reaction conditions and its selective removal when required. thieme-connect.commdpi.com

Advanced Nucleophilic Substitution Techniques for Side-Chain Functionalization

The introduction of the pMeBzl group is typically achieved through a nucleophilic substitution reaction. thieme-connect.com The selenol group of homoselenocysteine, being a potent nucleophile, attacks an electrophilic source of the p-methylbenzyl group, such as p-methylbenzyl chloride or bromide. mdpi.comnih.govrsc.org This reaction is often carried out after the in situ reduction of a diselenide precursor, such as di-(p-methylbenzyl) diselenide, using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate the highly reactive selenolate anion. thieme-connect.comacs.org

Alternative strategies involve the conversion of a protected serine derivative into a suitable leaving group, which is then displaced by a selenium nucleophile. thieme-connect.com For instance, an O-mesylated or O-tosylated serine derivative can react with a selenolate to form the desired carbon-selenium bond. thieme-connect.com

Mechanistic Considerations of Protecting Group Ligation

The mechanism of p-methylbenzyl group ligation involves the nucleophilic attack of the selenolate anion on the benzylic carbon of the p-methylbenzyl halide. This is a classic Sₙ2 reaction, where the rate is dependent on the concentration of both the nucleophile and the electrophile. The use of a polar aprotic solvent can enhance the rate of this reaction by solvating the counter-ion of the selenolate and leaving the nucleophile more exposed.

The choice of the p-methylbenzyl group is strategic. The electron-donating methyl group at the para position of the benzyl (B1604629) ring can influence the stability and reactivity of the protecting group. While a variety of benzyl-based protecting groups are used for selenocysteine (B57510), the p-methylbenzyl group offers a balance of stability and ease of cleavage under specific conditions. thieme-connect.comnih.gov

Comprehensive Synthesis Routes and Reaction Condition Optimization

A typical synthetic sequence would be:

Reduction of the Diselenide: L-selenocystine is reduced to L-selenocysteine using a reducing agent like NaBH₄. thieme-connect.com

Side-Chain Protection: The resulting selenol is immediately reacted with p-methylbenzyl chloride to form Se-(p-methylbenzyl)-L-selenocysteine. thieme-connect.comthieme-connect.de

Nα-Amino Group Protection: The amino group is then protected with di-tert-butyl dicarbonate in the presence of a suitable base to yield Boc-Sec(pMeBzl)-OH. researchgate.net

Homologation: An Arndt-Eistert homologation can then be performed to extend the carbon chain and produce this compound. researchgate.net

Table 2: Key Reagents in the Synthesis of this compound

| Step | Reagent | Purpose |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Reduces the diselenide bond of the starting material. |

| Side-Chain Protection | p-Methylbenzyl chloride | Introduces the p-methylbenzyl protecting group onto the selenol. |

| Nα-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects the α-amino group. |

| Base for Nα-Protection | Sodium bicarbonate, TEA, DMAP | Facilitates the Nα-protection reaction. |

| Homologation | - | Extends the carbon chain to form the "homo" derivative. |

This table is interactive. Click on the headers to sort the data.

Optimization of each step is crucial. For instance, the reduction of the diselenide must be performed under conditions that prevent re-oxidation. The N-protection step requires careful control of stoichiometry to avoid di-Boc formation. Finally, the purification of the final product, often by chromatography, is essential to obtain material of high purity suitable for peptide synthesis. researchgate.net

Multi-Step Synthesis Pathways and Intermediate Isolation

The creation of specialized amino acids like this compound is a multi-step process that often begins with more common starting materials. pitt.edubioascent.com A plausible synthetic route for this compound could start from a readily available chiral precursor such as N-Boc-L-serine methyl ester. The synthesis would involve the conversion of the serine derivative into a corresponding homoselenocysteine derivative.

A general strategy involves the following key transformations:

Homologation: The initial amino acid is extended by one carbon atom to create the "homo" version.

Introduction of Selenium: The hydroxyl group of the serine derivative is replaced with a selenium-containing moiety.

Protection of the Selenol: The reactive selenol group is protected, in this case with a p-methylbenzyl group, to prevent unwanted side reactions during subsequent synthetic steps.

Table 1: Illustrative Multi-Step Synthesis Pathway

| Step | Starting Material | Key Reagents | Intermediate Product | Purpose |

|---|---|---|---|---|

| 1 | N-Boc-L-serine | 1. Mesylation/Tosylaton 2. NaI | N-Boc-β-iodo-L-alanine derivative | Conversion of hydroxyl to a good leaving group |

| 2 | N-Boc-β-iodo-L-alanine derivative | KCN | N-Boc-β-cyano-L-alanine derivative | Introduction of a carbon atom for homologation |

| 3 | N-Boc-β-cyano-L-alanine derivative | 1. H₂/Raney Ni 2. Hydrolysis | N-Boc-L-homoalanine | Formation of the homoserine backbone |

| 4 | N-Boc-L-homoserine | 1. Activation of hydroxyl group 2. NaHSe | N-Boc-L-homoselenocysteine | Introduction of the selenium atom |

This table presents a representative pathway. Actual industrial synthesis may utilize different reagents and strategies for optimization.

Scale-Up Methodologies and Industrial Production Considerations

Transitioning from laboratory-scale synthesis to industrial production presents several challenges. rsc.orgsterlingpharmasolutions.com For novel building blocks like this compound, the synthesis path may be longer, impacting development timelines. grace.com Key considerations for scale-up include:

Process Optimization: Reaction conditions, including temperature, pressure, and catalyst loading, must be optimized to maximize yield and minimize impurities on a larger scale. nih.gov

Reagent Availability and Cost: The cost and availability of starting materials and reagents become significant factors in large-scale production. researchgate.net

Safety: Handling potentially hazardous reagents and intermediates requires stringent safety protocols and specialized equipment.

Purification: Efficient and scalable purification methods are essential to achieve the high purity required for pharmaceutical applications. sterlingpharmasolutions.com

Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.

Strategies to address these challenges include the development of robust and scalable synthetic routes, often involving kilogram-scale synthesis of key intermediates. acs.org Continuous flow chemistry is also being explored as a method to improve efficiency and safety in peptide synthesis. academie-sciences.fr

Table 2: Industrial Production Considerations

| Factor | Challenge | Mitigation Strategy |

|---|---|---|

| Yield | Lower yields at larger scales due to mass and heat transfer limitations. | Process optimization, use of more efficient catalysts. |

| Purity | Increased potential for side reactions and impurities. | Robust purification protocols, in-process controls. sterlingpharmasolutions.com |

| Cost | High cost of specialized reagents and protecting groups. | Development of more economical synthetic routes, reagent recycling. |

| Throughput | Long reaction times and multiple steps can limit production capacity. | Continuous flow synthesis, parallel synthesis techniques. academie-sciences.frnsf.gov |

Advanced Purification and Methodological Purity Assessment

Ensuring the purity and structural integrity of this compound is paramount for its use in further chemical synthesis. A combination of powerful analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity analysis of compounds like this compound. mdpi.comresearchgate.net

Analytical HPLC: This is used to determine the purity of the final product and to monitor the progress of reactions. A common method involves using a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). rsc.orgnih.gov The enantiomeric excess of chiral compounds can also be determined using specialized chiral stationary phases. researchgate.net

Preparative HPLC: For high-purity requirements, preparative HPLC is used to separate the desired compound from impurities. ymc.co.jp This technique can be scaled up to purify gram quantities of material. researchgate.net Recycling preparative HPLC systems can enhance separation efficiency for challenging purifications. ymc.co.jp

Table 3: Typical HPLC Parameters for Analysis of Protected Amino Acids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient. |

| Gradient | Linear gradient from A to B | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation. |

| Detection | UV at 214 nm or 280 nm | Detection of the peptide bond and aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of this compound and confirming its identity.

¹H NMR: This provides information about the number and types of hydrogen atoms in the molecule. Characteristic signals would be expected for the protons of the Boc group (a singlet around 1.4 ppm), the p-methylbenzyl group, and the amino acid backbone. acs.orgresearchgate.netbeilstein-journals.org

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon, the carbons of the protecting groups, and the aliphatic carbons of the homoselenocysteine chain. acs.orgmdpi.com

⁷⁷Se NMR: As selenium has an NMR-active isotope (⁷⁷Se), this specialized technique can be used to directly probe the selenium environment, providing valuable structural information. benthambooks.comrsc.orgscispace.com The chemical shift of ⁷⁷Se is highly sensitive to its electronic environment. kiku.dk

The absence of impurity signals in the NMR spectra is a strong indicator of the compound's purity.

Table 4: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Boc (t-butyl) | ~1.4 | Singlet |

| p-Methylbenzyl (CH₃) | ~2.3 | Singlet |

| α-CH | ~4.2-4.5 | Multiplet |

| β-CH₂ | ~2.0-2.3 | Multiplet |

| γ-CH₂-Se | ~2.8-3.1 | Multiplet |

| p-Methylbenzyl (CH₂) | ~3.7 | Singlet |

| p-Methylbenzyl (Aromatic) | ~7.1-7.3 | Doublets |

| NH | ~5.0-5.5 | Doublet |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Integrity Verification

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to provide further evidence of its structural integrity.

Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives. scielo.br It allows for the accurate determination of the molecular weight of the parent compound. The characteristic isotopic pattern of selenium can aid in the identification of selenium-containing molecules. helsinki.fi

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS can provide structural information that confirms the connectivity of the atoms within the molecule. nih.govuab.edu The fragmentation pattern can reveal the loss of the Boc group or other characteristic fragments.

Table 5: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Confirms molecular weight. |

| ESI-MS | Negative | [M-H]⁻ | Confirms molecular weight. |

| ESI-MS/MS | Positive | Fragment ions | Structural confirmation through fragmentation patterns (e.g., loss of Boc group). |

M represents the molecular weight of this compound.

Chemical Transformations and Derivatization Chemistry of Boc Homosec Pmebzl Oh

Oxidative Reactivity of the Selenol Functionality

The selenium atom in selenocysteine (B57510) derivatives is highly susceptible to oxidation, a property that is central to the function of many selenoproteins. nih.govnih.gov The selenol (SeH) group has a lower pKa (around 5.2-5.4) compared to the thiol group of cysteine (around 8.3), meaning it exists predominantly as the more nucleophilic selenolate anion at physiological pH. wikipedia.orgjst.go.jp This enhanced nucleophilicity and lower redox potential make selenocysteine residues more readily oxidized than their sulfur counterparts. jst.go.jp

Upon exposure to oxidizing agents, the protected selenol in derivatives like Boc-HomoSec(pMeBzl)-OH can, after deprotection, undergo a series of oxidation events. The initial and highly reactive oxidized species is a selenenic acid (R-SeOH). nih.gov These intermediates are notoriously unstable and can undergo further reactions. nih.gov In the context of selenoproteins like glutathione (B108866) peroxidase, the selenenic acid intermediate is crucial for its catalytic cycle, reacting with glutathione to form a selenenyl sulfide (B99878) (R-Se-SG), which is then reduced back to the selenol. jst.go.jpmdpi.com

In the absence of suitable reducing agents or trapping species, the selenenic acid can undergo condensation with another selenol molecule to form a diselenide (R-Se-Se-R). nih.gov This diselenide bond is a common oxidative product for selenocysteine-containing peptides. jst.go.jp Further oxidation can lead to the formation of higher oxidation states such as seleninic acids (R-SeO₂H) and selenonic acids (R-SeO₃H). For instance, the oxidation of selenocystine (B224153) with hydrogen peroxide can yield selenocysteic acid, a selenonic acid derivative. researchgate.net

| Oxidized Selenium Species | General Structure | Key Characteristics |

| Selenenic Acid | R-Se-OH | Highly reactive and unstable intermediate. nih.gov |

| Diselenide | R-Se-Se-R | A common and relatively stable oxidation product. jst.go.jp |

| Seleninic Acid | R-SeO₂H | A higher oxidation state of selenium. |

| Selenonic Acid | R-SeO₃H | The highest oxidation state of selenium, formed under strong oxidative conditions. researchgate.net |

Selective oxidation of the selenol functionality can be achieved using a variety of reagents and conditions. Mild oxidizing agents are typically employed to form diselenides without over-oxidizing the selenium atom.

Air Oxidation: Simple exposure to air can be sufficient to oxidize selenols to diselenides, particularly for peptides in solution after cleavage from a solid support. nih.gov

Hydrogen Peroxide (H₂O₂): This is a common oxidant used to study the oxidation of selenocysteine and its derivatives. The concentration and reaction conditions can be tuned to favor the formation of specific oxidized species. researchgate.net

Dimethyl Sulfoxide (DMSO): In combination with trifluoroacetic acid (TFA), DMSO can effectively promote the formation of diselenide bonds.

Iodine (I₂): Iodine is another reagent used for the oxidative formation of diselenide bridges in peptides. nih.gov

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): While primarily used for deprotection of certain benzyl (B1604629) ethers, DDQ is an oxidant and can influence the redox state of selenium. organic-chemistry.org

Reductive Manipulations of Protecting Groups and Functionalities

The protecting groups on this compound, namely the Boc and pMeBzl groups, are designed to be removed under specific and orthogonal conditions, allowing for selective deprotection during multi-step synthesis.

The p-methylbenzyl (pMeBzl) group is a type of benzyl ether protecting group for the selenol functionality. A standard and mild method for the cleavage of benzyl-type ethers is catalytic hydrogenation. wikipedia.orgfiveable.me

This reaction is typically carried out using a palladium catalyst, often palladium on activated carbon (Pd/C), in the presence of hydrogen gas (H₂). fiveable.me The reaction proceeds via hydrogenolysis, where the C-Se bond is cleaved, and the pMeBzl group is converted to p-xylene, leaving a free selenol. The choice of solvent is important and often includes alcohols like methanol (B129727) or ethanol.

| Deprotection Method | Reagents and Conditions | Functional Group Cleaved |

| Catalytic Hydrogenation | H₂, Pd/C in a suitable solvent (e.g., methanol, ethanol). fiveable.me | p-Methylbenzyl (pMeBzl) |

It is noteworthy that the reactivity of different benzyl-type protecting groups to hydrogenolysis can vary, which allows for selective deprotection strategies in complex molecules. arkat-usa.org

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids. It is stable to a variety of reaction conditions but is readily cleaved under acidic conditions. wikipedia.org

The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov Concentrated hydrochloric acid (HCl) in a solvent like dioxane is also frequently used. thieme-connect.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine as a salt (e.g., trifluoroacetate (B77799) or hydrochloride).

| Deprotection Method | Reagents and Conditions | Functional Group Cleaved |

| Acidolysis | Neat Trifluoroacetic acid (TFA) or TFA in Dichloromethane (DCM). nih.gov | tert-Butyloxycarbonyl (Boc) |

| Acidolysis | Hydrochloric acid (HCl) in Dioxane. thieme-connect.com | tert-Butyloxycarbonyl (Boc) |

Nucleophilic Substitution Reactions on the Side Chain

After deprotection of the pMeBzl group, the resulting selenol/selenoate is a potent nucleophile. researchgate.net This high nucleophilicity allows the side chain of homoselenocysteine to participate in a variety of nucleophilic substitution reactions, which are fundamental to its use in bioconjugation and peptide chemistry.

The deprotected selenol can react with various electrophiles. For instance, in native chemical ligation (NCL), the selenol attacks a C-terminal thioester to form a selenoester intermediate, which then undergoes an intramolecular S-to-N acyl shift to form a native peptide bond. jst.go.jp The higher nucleophilicity of the selenol compared to the thiol of cysteine allows for faster ligation reactions. jst.go.jp

Furthermore, the selenolate can participate in SₙAr reactions with activated aryl halides. thieme-connect.com It can also be alkylated with alkyl halides. For example, the synthesis of Se-allylselenocysteine involves the reaction of a selenolate with allyl bromide. thieme-connect.com It is important to note that p-methoxybenzyl-protected selenocysteine has been reported to undergo β-elimination under basic conditions, which constitutes a potential side reaction during certain synthetic manipulations. researchgate.net

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(tert-Butoxycarbonyl)-Se-(4-methylbenzyl)-L-homoselenocysteine |

| pMeBzl | p-Methylbenzyl |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic Acid |

| DCM | Dichloromethane |

| Pd/C | Palladium on Carbon |

| DMSO | Dimethyl Sulfoxide |

| DDQ | 2,3-Dichloro-5,6-dicyano-p-benzoquinone |

| NCL | Native Chemical Ligation |

Electrophilic and Radical Reactions involving this compound

The unique structure of this compound, featuring both an electron-rich aromatic ring and a reactive selenium atom, makes it susceptible to both electrophilic and radical-mediated transformations.

Electrophilic Aromatic Substitution:

The p-methylbenzyl group of this compound contains an activated aromatic ring due to the presence of the methyl group, which is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS). The selenomethyl substituent (-CH₂Se-) is also considered to be activating and ortho-, para-directing. Given that the methyl and selenomethyl groups are in a para-relationship on the benzyl ring, electrophilic attack is directed to the positions ortho to these groups.

Common electrophilic aromatic substitution reactions that could be applied to the p-methylbenzyl ring include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield mono- or di-brominated products on the aromatic ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the p-Methylbenzyl Group of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-methylbenzyl and 2,6-dibromo-4-methylbenzyl derivatives |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-methylbenzyl derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-methylbenzyl derivative |

It is important to note that the selenium atom can also react with strong electrophiles, potentially leading to side products. Careful selection of reaction conditions is therefore crucial to achieve selective modification of the aromatic ring.

Radical Reactions:

The selenium atom in this compound is a key site for radical-mediated reactions. Selenocysteine and its derivatives are known to participate in various radical processes, often initiated by radical-generating species.

One significant area of research is the chemoselective modification of selenocysteine residues in peptides and proteins. These methods often involve the generation of aryl or alkyl radicals that readily react with the selenium atom. For example, a copper(II)-mediated reaction with hydrazine (B178648) derivatives can generate radicals that selectively form a new carbon-selenium bond. chemrxiv.org This type of chemistry allows for the introduction of various functionalities onto the selenium atom.

Furthermore, studies on the reactions of hydroxyl radicals (•OH) with selenocystine derivatives have shown that these highly reactive radicals react at diffusion-controlled rates, leading to the formation of diselenide radical cations. While this compound is a selenoether, it is expected to exhibit high reactivity towards such radical species. The benzyl-containing selanyl (B1231334) system has been shown to be an effective free radical scavenger. rsc.org

Functional Group Interconversions at the Carboxyl Terminus

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The stability of the Boc and p-methylbenzyl protecting groups under many of the conditions used for carboxyl group modifications makes these transformations highly feasible.

Esterification:

The carboxylic acid can be readily converted to its corresponding ester. A variety of methods are available for the esterification of N-Boc protected amino acids. A common approach involves the use of an alcohol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). Alternatively, reaction with an alkyl halide in the presence of a base like cesium carbonate can also yield the desired ester. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate the esterification of N-Boc amino acids in an alcohol solvent at room temperature, keeping the Boc group intact. pnas.org

Amide Formation:

The formation of amides from the carboxyl group is another important transformation. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (e.g., DCC, EDCI) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org A one-pot procedure using p-toluenesulfonyl chloride to form a mixed anhydride, which then reacts with ammonia, has been reported for the synthesis of N-protected amino acid amides. researchgate.net

Reduction to Alcohols:

The carboxylic acid can be reduced to the corresponding primary alcohol, yielding Boc-HomoSec(pMeBzl)-ol. A common method for this transformation is the use of a mixed anhydride, formed by reacting the N-Boc amino acid with a chloroformate (e.g., ethyl chloroformate) and a base, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This two-step, one-pot procedure is generally efficient and minimizes the risk of racemization. Another approach involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H).

Table 2: Summary of Functional Group Interconversions at the Carboxyl Terminus of this compound

| Transformation | Reagents | Product Functional Group |

| Esterification | R'OH, DCC, DMAP | Ester (-COOR') |

| Amide Formation | R'R''NH, EDCI, HOBt | Amide (-CONR'R'') |

| Reduction | 1. Ethyl chloroformate, NMM 2. NaBH₄ | Primary Alcohol (-CH₂OH) |

These transformations significantly expand the utility of this compound as a building block in the synthesis of complex molecules, including modified peptides and other biologically active compounds.

Paradigm in Peptide and Protein Synthesis Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. iris-biotech.degoogle.com The Boc/Bzl strategy utilizes Boc for the temporary protection of the α-amino group and typically benzyl-based groups for the semi-permanent protection of reactive amino acid side chains. seplite.com The process consists of repeated cycles of Nα-deprotection, washing, coupling of the next protected amino acid, and further washing. iris-biotech.depeptide.com

To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated. A highly effective and widely used method involves the aminium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA). bachem.comyoutube.com

The activation process proceeds as follows:

DIPEA, a hindered base, deprotonates the carboxylic acid of the Boc-protected amino acid (like Boc-HomoSec(pMeBzl)-OH). youtube.com

The resulting carboxylate anion attacks the electrophilic HATU reagent.

This forms a highly reactive O-acylisourea intermediate (an active ester). youtube.com

The deprotected N-terminal amine of the resin-bound peptide then attacks this active ester, leading to the formation of the desired peptide bond and the release of byproducts. uci.edu

This combination achieves high coupling rates and minimizes side reactions, particularly racemization. bachem.com The use of excess reagents can drive the reaction to completion, a key advantage of the SPPS methodology. iris-biotech.de

Ensuring that each coupling reaction proceeds to completion is critical for the synthesis of a pure peptide. The Kaiser test, or ninhydrin (B49086) test, is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin. fiveable.meamericanpeptidesociety.orgpeptide.com

The procedure involves taking a small sample of the peptide-resin after the coupling step and treating it with solutions of ninhydrin, phenol, and potassium cyanide in pyridine (B92270) and butanol, followed by heating. americanpeptidesociety.orgpeptide.com

Positive Result (Intense Blue Color): If the coupling was incomplete, the resin beads and the solution will turn a dark blue. peptide.com This indicates the presence of unreacted N-terminal primary amines, and the coupling step must be repeated. peptide.com

Negative Result (Yellow/Colorless): If the coupling was successful, the N-terminal amine is now part of an amide bond (a secondary amine in most cases) and does not react with ninhydrin. The beads and solution will remain colorless or turn a faint yellow. peptide.com

The Kaiser test is performed after each coupling cycle to confirm the reaction's completion before proceeding to the deprotection of the α-amino group for the next cycle. fiveable.me It is important to note that this test is not reliable for N-terminal proline residues, which are secondary amines and give a different, often ambiguous, color reaction. peptide.compeptide.com

Modern peptide synthesis is dominated by two primary strategies: Boc/Bzl and Fmoc/tBu. americanpeptidesociety.orgiris-biotech.de The choice between them depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org The Fmoc strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and typically acid-labile tert-butyl (tBu) based groups for side-chain protection. iris-biotech.depeptide.com

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) peptide.com |

| Side-Chain Protection | Benzyl-based (Bzl) groups | tert-Butyl-based (tBu) groups |

| Final Cleavage/Deprotection | Strong Acid (e.g., HF, TFMSA) peptide.com | Strong Acid (e.g., TFA) iris-biotech.de |

| Orthogonality | Quasi-orthogonal (differential acid lability) iris-biotech.debiosynth.com | Fully orthogonal (Base vs. Acid) iris-biotech.dealtabioscience.com |

This table provides a summary of the fundamental differences between the Boc/Bzl and Fmoc/tBu strategies in solid-phase peptide synthesis.

While Fmoc-SPPS is often considered the milder method, Boc-SPPS offers distinct advantages for synthesizing "difficult sequences," particularly those containing numerous hydrophobic residues. americanpeptidesociety.orgpeptide.com Hydrophobic peptide chains have a strong tendency to aggregate on the resin support through interchain hydrogen bonding, which can hinder reagent access and lead to incomplete coupling and deprotection steps. nih.gov

The Boc strategy mitigates this issue because the repetitive Nα-deprotection step is performed with a strong acid like trifluoroacetic acid (TFA). peptide.com This acid treatment protonates the newly exposed N-terminal amine, creating a positively charged ammonium (B1175870) salt. The electrostatic repulsion between these positive charges along the peptide backbones disrupts aggregation, improving the solvation of the peptide chains and enhancing the efficiency of the subsequent coupling step. peptide.com The use of in situ neutralization protocols, where neutralization occurs simultaneously with coupling, further minimizes the time the peptide-resin exists in a neutral, aggregation-prone state. researchgate.netpeptide.com

The primary challenge and historical drawback of the Boc/Bzl strategy is the final cleavage step, which requires an extremely strong acid to remove the benzyl-based side-chain protecting groups and cleave the peptide from the resin. iris-biotech.deresearchgate.net The traditional reagent for this is anhydrous hydrogen fluoride (B91410) (HF). nih.gov HF is highly toxic, corrosive (it dissolves glass), and requires specialized, expensive equipment for safe handling. nih.govsigmaaldrich.com This has restricted its use to specialized laboratories. researchgate.net

These challenges have spurred the development of alternative "HF-free" cleavage methods that are safer and more accessible. nih.gov

| Cleavage Reagent | Description | Advantages | Disadvantages |

| Hydrogen Fluoride (HF) | The traditional "gold standard" reagent for Boc-SPPS cleavage. nih.gov | Highly effective and versatile for most protecting groups. sigmaaldrich.com | Extremely toxic and corrosive; requires special apparatus. nih.govsigmaaldrich.com |

| Trifluoromethanesulfonic acid (TFMSA) | A strong acid that can be used in standard laboratory glassware. chempep.com | A viable substitute for HF, avoiding the need for specialized equipment. researchgate.net | Not volatile, making it difficult to remove post-cleavage; may not cleave all protecting groups (e.g., Arg(Tos)). sigmaaldrich.comnih.govchempep.com |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Another strong acid alternative to HF. chempep.com | Reported to produce fewer side reactions and a less hygroscopic final product compared to TFMSA. sigmaaldrich.com | Does not cleave certain protecting groups like Cys(Bzl) and Arg(NO2). sigmaaldrich.com |

| TFA/Trimethylsilyl bromide (TMSBr) | A two-step cleavage cocktail used under milder conditions. nih.gov | Avoids HF, making the process more accessible and compatible with sensitive post-translational modifications. researchgate.netnih.gov | May require a two-step procedure for full deprotection and cleavage. chempep.com |

This table compares common strong-acid reagents used for the final cleavage and deprotection step in Boc-based SPPS.

A protecting group scheme is considered orthogonal if each class of protecting group can be removed by a specific chemical mechanism in any order without affecting the other groups. peptide.comiris-biotech.debiosynth.com This principle is crucial for complex syntheses, such as those involving on-resin side-chain modification or cyclization. nih.gov

The Fmoc/tBu strategy is a truly orthogonal system. iris-biotech.de The Nα-Fmoc group is removed with a base (piperidine), while the tBu-based side-chain groups are stable to base but are removed with acid (TFA). iris-biotech.dealtabioscience.com This clear distinction allows for selective deprotection with high fidelity.

In contrast, the Boc/Bzl strategy is often described as "quasi-orthogonal" or "not truly orthogonal" because both the Nα-Boc group and the side-chain Bzl groups are removed by acidolysis. peptide.comiris-biotech.de Selectivity is achieved not by a different mechanism, but by the differential stability of the groups to varying acid strengths. biosynth.com The Boc group is labile to moderate acids like TFA, which are used repeatedly throughout the synthesis. peptide.com The benzyl-based side-chain protecting groups are designed to be stable to these conditions but require a much stronger acid, such as HF, for their removal during the final step. peptide.com While this differential lability is highly effective in practice for linear peptide synthesis, it offers less flexibility for strategies requiring selective side-chain deprotection while the peptide remains anchored to the resin.

On-Resin Chemical Modification and Post-Synthetic Functionalization

The presence of the selenohomocysteine residue, introduced via this compound, provides a unique handle for on-resin chemical modification and post-synthetic functionalization of peptides. The selenium atom in the side chain exhibits distinct reactivity compared to its sulfur analog, cysteine, allowing for chemoselective modifications.

On-Resin Modification: While the peptide chain is still anchored to the solid support, the protected selenohomocysteine residue can be selectively deprotected to expose the reactive selenol group. This allows for the introduction of various functionalities directly onto the peptide backbone before the final cleavage from the resin. This approach offers the advantage of using large excesses of reagents to drive reactions to completion, with easy removal of byproducts through simple washing steps.

Post-Synthetic Functionalization: Following cleavage from the resin and purification, the selenohomocysteine-containing peptide can undergo further modifications in solution. The selenol group is a potent nucleophile and can participate in a variety of chemical reactions, including alkylation, arylation, and disulfide/diselenide bond formation. This allows for the attachment of fluorescent probes, cytotoxic drugs, or other molecular tags to the peptide, creating sophisticated bioconjugates for various research and therapeutic applications.

Recent research has highlighted the potential for copper-mediated radical modification of selenocysteine (B57510) residues in peptides, a strategy that could potentially be adapted for selenohomocysteine-containing peptides synthesized using this compound. This method allows for the formation of carbon-selenium bonds under mild, biocompatible conditions, expanding the toolkit for peptide functionalization.

Applications in Solution-Phase Peptide Synthesis and Fragment Condensation

This compound is also a valuable reagent in solution-phase peptide synthesis, a classical approach that remains essential for the synthesis of large or complex peptides. In this method, protected amino acids or peptide fragments are coupled in solution, followed by purification of the intermediate product at each step. The Boc protecting group on the N-terminus of this compound is readily removed under acidic conditions, allowing for the stepwise elongation of the peptide chain. libretexts.org

Fragment Condensation: This compound is particularly useful in fragment condensation strategies, where pre-synthesized peptide fragments are coupled together. A fragment containing a C-terminal selenohomocysteine residue, derived from this compound, can be activated at its carboxyl group and reacted with another peptide fragment bearing a free N-terminus. The p-methylbenzyl protecting group on the selenium atom is stable to the coupling and deprotection conditions typically employed in Boc-based solution-phase synthesis, ensuring the integrity of the selenol side chain throughout the synthesis. This strategy is advantageous for the synthesis of large proteins and for minimizing side reactions that can occur during the stepwise synthesis of long peptide chains. peptide.comspringernature.com

Role as a Key Building Block in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as libraries, which can then be screened for biological activity. nih.govlibretexts.org this compound can serve as a key building block in the generation of peptide libraries containing selenohomocysteine. By incorporating this non-proteinogenic amino acid into a peptide library, researchers can explore a wider range of chemical space and potentially identify peptides with novel or improved properties.

The synthesis of these libraries is often performed on a solid support using a split-and-mix approach. In this method, a resin is divided into multiple portions, and a different building block (such as this compound) is coupled to each portion. The portions are then combined, mixed, and re-divided for the next coupling step. This process allows for the exponential generation of a vast number of unique peptide sequences. The use of this compound in this context introduces a unique functional group that can be further diversified through post-synthetic modification, thereby increasing the complexity and potential utility of the generated library.

Design and Synthesis of Selenopeptides and Selenoproteins

The primary application of this compound lies in the synthesis of selenopeptides and selenoproteins, which are peptides and proteins containing one or more selenocysteine or selenohomocysteine residues. The incorporation of selenium imparts unique chemical and biological properties to these molecules.

Conferring Enhanced Redox Activity and Stability to Peptides

Selenohomocysteine, the amino acid introduced using this compound, possesses a lower redox potential compared to its sulfur-containing counterpart, homocysteine. nih.gov This means that the selenol group (-SeH) is more easily oxidized than the thiol group (-SH). This enhanced reactivity makes selenohomocysteine-containing peptides potent antioxidants and catalysts in redox reactions. mdpi.comd-nb.info

The lower pKa of the selenol group compared to the thiol group also means that it is more likely to be in its deprotonated, nucleophilic state at physiological pH, further contributing to its enhanced reactivity. researchgate.net Peptides containing selenohomocysteine can exhibit improved stability under certain conditions. For instance, the formation of a diselenide bond (-Se-Se-) from two selenohomocysteine residues can be more stable than a disulfide bond (-S-S-) under specific redox environments. mdpi.com However, peptide stability is a complex issue influenced by the entire amino acid sequence and the surrounding environment. nih.govresearchgate.net

Site-Specific Incorporation of Selenocysteine Analogs

This compound is instrumental in the site-specific incorporation of selenohomocysteine, a selenocysteine analog, into peptide chains. This precise placement allows researchers to probe the structure-function relationships of peptides and proteins. By replacing a specific amino acid with selenohomocysteine, scientists can investigate the role of that particular residue in biological processes such as protein folding, enzyme catalysis, and receptor binding.

The synthesis of peptides with site-specifically incorporated selenohomocysteine is typically achieved through solid-phase peptide synthesis (SPPS). This compound is used as one of the building blocks in the automated or manual synthesis process. The Boc protecting group is removed at each cycle to allow for the addition of the next amino acid, while the p-methylbenzyl group protects the selenol side chain until the final deprotection step. This methodology provides a reliable and efficient way to generate custom-designed selenopeptides for a wide range of scientific investigations. nih.govnih.gov

Theoretical and Mechanistic Investigations of Boc Homosec Pmebzl Oh

Conformational Analysis and Stereochemical Implications

The side chain possesses several rotatable bonds (χ angles), contributing to a range of possible conformers. The additional methylene (B1212753) group compared to selenocysteine (B57510) provides increased flexibility. The key dihedral angles determining the side-chain conformation would be around the Cα-Cβ, Cβ-Cγ, and Cγ-Se bonds. The spatial arrangement of the bulky p-methylbenzyl group relative to the amino acid backbone is a critical determinant of the lowest energy conformers.

Illustrative Dihedral Angles for Low-Energy Conformer Note: The following data is illustrative, based on typical values for protected amino acids, as specific experimental or calculated data for Boc-HomoSec(pMeBzl)-OH is not available.

| Dihedral Angle | Atoms Involved | Typical Value (degrees) | Description |

|---|---|---|---|

| φ (phi) | C'-N-Cα-C' | -60 to -150 | Backbone rotation around N-Cα bond |

| ψ (psi) | N-Cα-C'-N | +120 to +160 | Backbone rotation around Cα-C' bond |

| χ1 | N-Cα-Cβ-Cγ | -60, 180, +60 | Side-chain rotation around Cα-Cβ bond |

| χ2 | Cα-Cβ-Cγ-Se | -60, 180, +60 | Side-chain rotation around Cβ-Cγ bond |

| χ3 | Cβ-Cγ-Se-CH₂ | ~180 | Side-chain rotation around Cγ-Se bond |

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.govrsc.org Such studies on this compound would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which govern the molecule's reactivity.

The selenium atom, being a large, polarizable chalcogen, is a key feature of the molecule's electronic structure. wikipedia.org It is expected to be a site of high electron density and the primary contributor to the Highest Occupied Molecular Orbital (HOMO), making it a soft nucleophile. The p-methylbenzyl group attached to the selenium is electron-donating, further enhancing the nucleophilicity of the selenium atom. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered around the carbonyl carbon of the carboxylic acid group, marking it as the primary electrophilic site. The reactivity of organoselenium compounds often involves the selenium atom acting as a potent nucleophile or being susceptible to oxidation. cardiff.ac.ukrsc.org

Predicted Electronic Properties Note: These values are representative and based on DFT studies of similar organoselenium compounds, as specific calculations for this compound are not published.

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively High (~ -6.0 eV) | Indicates strong nucleophilic character, centered on the Se atom. |

| LUMO Energy | Relatively Low (~ +1.5 eV) | Indicates susceptibility to nucleophilic attack at the carboxyl carbon. |

| Mulliken Charge on Se | Slightly Negative | Confirms nucleophilic nature and susceptibility to electrophilic attack. |

| Mulliken Charge on C=O Carbon | Highly Positive | Confirms electrophilic character of the carboxyl group. |

Elucidation of Reaction Mechanisms for Synthesis and Derivatization Pathways

Synthesis Pathway: The synthesis of this compound typically involves two key mechanistic steps: the formation of the homoselenocysteine core and the protection of the α-amino group. The N-protection is generally achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism involves the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.commasterorganicchemistry.com This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc carbamate (B1207046), with tert-butanol (B103910) and carbon dioxide as byproducts. total-synthesis.comcommonorganicchemistry.com This reaction can be performed under mildly basic conditions to ensure the amine is deprotonated and thus more nucleophilic. organic-chemistry.org

Derivatization Pathways: A primary derivatization pathway for this compound involves the selenium atom. Selenides are readily oxidized to selenoxides and subsequently to selenones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgnih.gov This oxidation significantly alters the electronic properties and reactivity of the side chain. Another key reaction is the deprotection of the functional groups. The Boc group is labile under acidic conditions (e.g., with trifluoroacetic acid, TFA), proceeding through a mechanism involving protonation of the carbamate oxygen and subsequent fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. masterorganicchemistry.comtotal-synthesis.com The p-methylbenzyl group on the selenium can also be cleaved under specific reductive or strong acid conditions to yield the free selenol, which is a key functional group for applications like native chemical ligation.

Molecular Dynamics Simulations for Conformational Behavior in Different Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insights into conformational dynamics in different environments, such as various solvents. nih.govnih.gov

The conformational ensemble of this compound is expected to be highly dependent on the solvent environment. upc.eduacs.org

In Polar Protic Solvents (e.g., Water): The molecule would likely adopt conformations where the hydrophilic carboxylate group is exposed to the solvent and forms hydrogen bonds. The large, hydrophobic Boc and p-methylbenzyl groups would likely favor more compact arrangements to minimize their unfavorable interactions with water, potentially through intramolecular hydrophobic collapse.

In Non-Polar Solvents (e.g., Chloroform): In a hydrophobic environment, the molecule would be more likely to adopt conformations stabilized by intramolecular hydrogen bonds, for instance, between the N-H of the carbamate and the carbonyl oxygen of the carboxylic acid. upc.edu This would lead to more folded or compact structures compared to those observed in polar solvents.

Summary of Expected Conformational Behavior

| Solvent Environment | Key Interactions | Expected Conformational Characteristics |

|---|---|---|

| Polar Protic (e.g., Water) | Solute-solvent H-bonding, Hydrophobic effect | Extended conformation with exposed carboxylate; hydrophobic groups may cluster. |

| Aprotic Polar (e.g., DMSO) | Solute-solvent H-bond accepting | Intermediate flexibility, solvation of charged/polar groups. |

| Non-Polar (e.g., Chloroform) | Intramolecular H-bonding, van der Waals forces | More compact, folded structures stabilized by internal hydrogen bonds. |

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Elucidating Protein-Protein Interactions Utilizing Boc-HomoSec(pMeBzl)-OH Containing Peptides

Peptides synthesized with this compound are instrumental in the study of protein-protein interactions (PPIs). The introduction of a selenohomocysteine residue provides a unique biophysical probe. For instance, the selenium atom can be used for X-ray crystallography studies, aiding in solving the phase problem and providing high-resolution structural data of peptide-protein complexes.

Furthermore, selenohomocysteine-containing peptides can be used in expressed protein ligation (EPL) to generate semi-synthetic proteins. This technique allows for the site-specific incorporation of selenohomocysteine into a larger protein, which can then be used to study the impact of this residue on protein structure and interaction with its binding partners. The ability to create selenium variants of proteins is particularly useful for spectroscopic and structural analyses of protein complexes.

| Research Application | Methodological Advantage of Selenohomocysteine | Information Gained |

| X-ray Crystallography | Anomalous scattering from the selenium atom | High-resolution 3D structure of peptide-protein complexes |

| Expressed Protein Ligation (EPL) | Site-specific incorporation into proteins | Insights into the role of specific residues in protein interactions |

| Spectroscopic Studies | Unique spectroscopic signature of selenium | Characterization of binding interfaces and conformational changes |

Rational Design and Development of Peptide-Based Enzyme Modulators

The distinct reactivity of the selenol group in selenohomocysteine, as compared to the thiol group in its sulfur-containing analog, homocysteine, makes it a valuable component in the design of enzyme modulators.

By substituting a key cysteine or methionine residue in a substrate peptide with selenohomocysteine, researchers can probe the intricacies of enzyme-substrate recognition. The subtle differences in size, pKa, and redox potential between selenium and sulfur can reveal critical aspects of the enzyme's active site and its interaction with the substrate. For example, peptides containing selenohomocysteine have been used to study the mechanisms of radical S-adenosyl-L-methionine (SAM) maturases, where the selenium atom can directly interact with the enzyme's iron-sulfur clusters.

The unique chemical properties of selenohomocysteine can be harnessed to design potent and selective enzyme inhibitors. The higher nucleophilicity and lower redox potential of the selenol group can be exploited to target enzymes that rely on redox-active cysteine residues in their active sites. For example, selenocysteine-containing peptides have been shown to mimic the activity of glutathione (B108866) peroxidase, a key antioxidant enzyme. This mimicry can be leveraged to design peptides that modulate cellular redox signaling pathways.

Conversely, the incorporation of selenohomocysteine can also be used to develop enzyme activators. The specific interactions of the selenium atom within an enzyme's allosteric site could induce conformational changes that enhance catalytic activity.

| Modulator Type | Design Strategy Utilizing Selenohomocysteine | Potential Therapeutic Application |

| Enzyme Inhibitor | Targeting active site cysteine residues with the more reactive selenol group. | Development of novel anticancer or anti-inflammatory agents. |

| Enzyme Activator | Allosteric binding leading to favorable conformational changes. | Treatment of diseases caused by enzyme deficiencies. |

| Enzyme Substrate Mimic | Mimicking the glutathione peroxidase active site. | Therapeutic modulation of cellular redox environments. |

Development of Chemical Probes and Tags Incorporating this compound Derivatives

The synthesis of peptides with this compound allows for the creation of sophisticated chemical probes and tags for studying biological systems. The selenohomocysteine residue can be selectively modified post-synthesis to attach various functionalities.

For example, the selenol group can be targeted for the attachment of fluorescent dyes or biotin tags. Biotinylated peptides are widely used in pull-down assays to identify and isolate protein binding partners. The unique reactivity of the selenol allows for selective labeling in the presence of cysteine residues, enabling the development of highly specific probes. Furthermore, the incorporation of stable isotopes, such as 77Se, into this compound provides a powerful tool for NMR-based structural and dynamic studies of peptides and their interactions with other biomolecules.

| Probe/Tag Type | Advantage of Selenohomocysteine Incorporation | Application in Research |

| Fluorescent Probe | Site-specific labeling via the selenol group. | Imaging of peptide localization and trafficking in cells. |

| Biotin Tag | Orthogonal chemistry for selective biotinylation. | Affinity purification and identification of protein interaction partners. |

| NMR Probe | Introduction of an NMR-active nucleus (77Se). | Detailed structural and dynamic studies of peptide-protein complexes. |

Contributions to Drug Discovery by Facilitating Complex Molecular Architecture

The use of this compound in peptide synthesis contributes significantly to drug discovery by enabling the construction of complex and therapeutically relevant molecular architectures.

Selenohomocysteine can be used to create more robust and stable peptide scaffolds. For example, the oxidation of two selenohomocysteine residues can form a diselenide bridge, which is more resistant to reduction than a disulfide bridge. This enhanced stability is a desirable property for therapeutic peptides, as it can increase their half-life in vivo.

Moreover, the unique reactivity of selenohomocysteine can be utilized to create cyclic or "stapled" peptides. These constrained peptides often exhibit improved target affinity, proteolytic stability, and cell permeability compared to their linear counterparts. The ability to generate these complex architectures opens up new avenues for the development of peptide-based drugs targeting challenging disease targets, such as intracellular protein-protein interactions. The improved oxidative folding of peptides containing selenocysteine (B57510) also facilitates the synthesis of complex, multi-disulfide-bridged peptides that are promising drug leads.

| Architectural Feature | Benefit for Therapeutic Peptides | Example of Application |

| Diselenide Bridge | Increased stability against reduction. | Development of longer-lasting peptide hormones or enzyme inhibitors. |

| Peptide Cyclization | Enhanced target affinity and proteolytic resistance. | Targeting intracellular protein-protein interactions in cancer. |

| Improved Oxidative Folding | More efficient synthesis of complex peptides. | Production of neurotoxin-derived peptides for analgesic drug development. |

Chemical Biology Approaches to Target Validation

The validation of a biological target is a critical step in the drug discovery and development pipeline. Chemical biology offers a powerful toolkit to interrogate and confirm the role of specific proteins in disease processes. One sophisticated approach involves the design and synthesis of highly specific chemical probes that can interact with and report on the activity of a target protein within a complex biological system. The synthetic amino acid derivative, this compound, serves as a key building block in the solid-phase peptide synthesis (SPPS) of such probes, particularly those designed for covalent modification of enzyme targets.

A prominent example of this strategy is the development of chemical probes to identify and validate deubiquitylating enzymes (DUBs). DUBs are a class of proteases that regulate the ubiquitin signaling pathway, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Identifying the specific DUBs associated with a particular disease phenotype is a significant challenge. Chemical probes that can covalently bind to the active site of DUBs provide a means to assess their activity and identify them as potential therapeutic targets.

The unique chemical properties of selenocysteine, which can be incorporated into peptides using this compound, are leveraged in the generation of these probes. Specifically, a selenocysteine-containing peptide can be synthesized and subsequently converted into a dehydroalanine (Dha)-containing peptide. The Dha residue acts as a Michael acceptor, enabling it to react with nucleophilic residues, such as the catalytic cysteine in the active site of many DUBs, forming a stable covalent bond. This covalent labeling allows for the specific and irreversible capture of the target enzyme, facilitating its identification and functional characterization.

Detailed Research Findings

A key research study demonstrates the utility of this approach by synthesizing a ubiquitin (Ub)-based probe containing a C-terminal selenocysteine, which is then converted to dehydroalanine. This Ub-Dha probe is designed to mimic the natural substrate of DUBs and thereby target their active sites.

The synthesis of the probe begins with the solid-phase synthesis of a peptide fragment containing the selenocysteine residue, introduced using a protected building block analogous to this compound. This peptide is then ligated to a recombinantly expressed ubiquitin protein. The crucial step is the conversion of the selenocysteine to dehydroalanine, which is achieved through a carefully controlled oxidative elimination or alkylative elimination process.

The resulting Ub-Dha probe is then incubated with cell lysates or purified DUBs to assess its ability to covalently label these enzymes. The formation of a covalent adduct between the probe and a DUB confirms that the enzyme is an active target. This interaction can be detected and quantified using various techniques, including western blotting and mass spectrometry.

In one study, a Ub-Dha probe was used to successfully label and identify ubiquitin-specific protease 15 (USP15) as a DUB associated with the E3 ligase TRIM25. nih.gov This finding provides strong evidence for the functional interaction between these two proteins and validates USP15 as a potential drug target for diseases where the TRIM25 pathway is dysregulated. The efficiency of this labeling is a key research finding, demonstrating the utility of the selenocysteine-to-dehydroalanine conversion strategy in creating potent and specific chemical probes for target validation.

The table below summarizes the key steps and findings in the development and application of a selenocysteine-derived chemical probe for DUB validation.

| Step | Description | Key Finding |

| Probe Synthesis | Solid-phase peptide synthesis of a ubiquitin C-terminal fragment containing selenocysteine, followed by ligation to the ubiquitin protein. | The use of a protected selenocysteine building block allows for the precise incorporation of this key residue into the peptide probe. |

| Probe Activation | Conversion of the selenocysteine residue to a reactive dehydroalanine (Dha) residue via oxidative or alkylative elimination. | This chemical transformation creates a Michael acceptor capable of covalent bond formation with the target enzyme. |

| Target Labeling | Incubation of the Ub-Dha probe with target deubiquitylating enzymes (DUBs). | The probe successfully forms covalent adducts with active DUBs, such as UCH-L3 and USP2. nih.gov |

| Target Validation | Use of the probe to identify a specific DUB associated with a protein of interest (TRIM25). | The probe covalently captured USP15, demonstrating a specific interaction and validating USP15 as a target related to TRIM25. nih.gov |

These findings highlight the significant role that synthetic amino acid derivatives like this compound play in advancing chemical biology approaches to target validation. The ability to synthesize bespoke chemical probes enables researchers to explore complex biological pathways and identify novel targets for therapeutic intervention.

Prospective Research Directions and Future Innovations

Development of Green Chemistry Approaches for Synthesis and Deprotection

The synthesis and deprotection of protected amino acids, including Boc-HomoSec(pMeBzl)-OH, have traditionally relied on methods that employ hazardous reagents and generate significant chemical waste. The principles of green chemistry offer a framework for developing more sustainable and environmentally benign alternatives.

Future research will likely focus on replacing harsh deprotection agents. The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), while the p-methylbenzyl (pMeBzl) protecting group on the selenol often requires even harsher conditions, such as treatment with hydrogen fluoride (B91410) (HF). mdpi.com Green alternatives could involve enzymatic deprotection or the use of solid-supported catalysts that can be easily recovered and reused. Another promising avenue is the use of cholinium amino acid ionic liquids (ChAAILs), which can provide a self-solvating and catalyzing environment, potentially eliminating the need for protecting groups altogether in certain synthetic routes. rsc.org

In synthesis, the focus will be on atom economy and the reduction of solvent use. The development of one-pot synthetic procedures from precursors like N-Boc-L-serine methyl ester could streamline the process, minimizing purification steps and solvent consumption. thieme-connect.com Furthermore, exploring water or other green solvents as reaction media, potentially facilitated by phase-transfer catalysis, could significantly reduce the environmental impact of producing these valuable synthetic building blocks.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Step | Traditional Method | Prospective Green Approach | Key Advantages of Green Approach |

| Boc Deprotection | Strong acids (e.g., Trifluoroacetic Acid) | Mild enzymatic cleavage, solid acid catalysts | Reduced corrosivity, easier workup, catalyst reusability |

| pMeBzl Deprotection | Harsh acids (e.g., Hydrogen Fluoride) | Reductive cleavage with milder reagents, novel photolabile groups | Avoidance of highly toxic reagents, improved functional group tolerance |

| Solvent Usage | Anhydrous organic solvents (e.g., DMF, DCM) | Ionic liquids, water, supercritical CO2 | Reduced toxicity and environmental impact, potential for recycling |

| Synthesis Strategy | Multi-step synthesis with isolated intermediates | One-pot reactions, flow chemistry | Higher efficiency, reduced waste, better atom economy |

Exploration of Novel Protecting Group Chemistries Compatible with this compound

The choice of protecting groups is critical in peptide synthesis, dictating the conditions under which they can be selectively removed without affecting other parts of the molecule. While the pMeBzl group is a robust protectant for the selenocysteine (B57510) side chain, its removal requires harsh conditions. nih.gov This limits its compatibility with sensitive peptide sequences and greener deprotection strategies.

Future research is geared towards developing novel protecting groups for the selenol functional group that are orthogonal to the Boc group but can be removed under milder conditions. The vast majority of existing selenocysteine protection schemes are based on the benzyl (B1604629) motif. mdpi.com A significant advancement has been the introduction of TFA-labile protecting groups like Trityl (Trt) and Xanthenyl (Xan) for Fmoc-based synthesis, which offer a more streamlined approach to deprotection. nih.govresearchgate.net Adapting such acid-labile groups for use in Boc-based solid-phase peptide synthesis (SPPS) would be a major innovation. This would allow for the simultaneous cleavage of the N-terminal Boc group, the side-chain protecting group, and the peptide from the resin using a single TFA cocktail, simplifying the entire process.

Additionally, the development of photolabile or enzymatically-cleavable protecting groups for the selenol side chain would provide new dimensions of orthogonality, enabling the synthesis of highly complex and modified seleno-peptides.

Integration into Microfluidic and Automated Synthesis Platforms

The demand for synthetic peptides for research and therapeutic purposes is driving the development of high-throughput synthesis technologies. Automated flow-based peptide synthesis platforms offer significant advantages over traditional batch synthesis, including faster coupling cycles, reduced reagent consumption, and improved product purity. pentelutelabmit.com

A key area of future innovation will be the integration of specialized amino acid derivatives like this compound into these automated systems. This requires optimizing reaction conditions, such as temperature and flow rates, to ensure efficient incorporation of the bulky protected amino acid without side reactions. pentelutelabmit.com The stability of the pMeBzl protecting group under the repeated cycles of Boc deprotection is crucial for the success of the synthesis.

Microfluidic devices, or "labs-on-a-chip," represent the next frontier in chemical synthesis. These platforms allow for precise control over reaction parameters in micro-scale volumes, leading to enhanced reaction rates and yields. Developing protocols for incorporating this compound in microfluidic synthesizers would enable the rapid, on-demand production of seleno-peptides, facilitating research in areas like enzyme engineering and drug discovery.

Expanding Applications in Materials Science and Nanotechnology

The unique redox properties of selenium make it an attractive element for materials science and nanotechnology. Selenocysteine and its derivatives can be used to create novel materials with built-in antioxidant capabilities or stimuli-responsive characteristics.

Future applications could involve using this compound as a precursor to synthesize selenium-containing polymers. These polymers could be designed to degrade in response to specific oxidative stimuli, making them suitable for targeted drug delivery systems. The selenol group, after deprotection, can also serve as a versatile anchor for immobilizing biomolecules or catalysts onto surfaces.